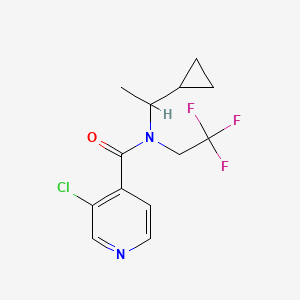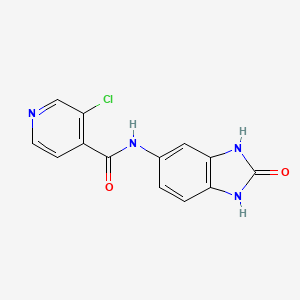
3-chloro-N-(1-cyclopropylethyl)-N-(2,2,2-trifluoroethyl)pyridine-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-chloro-N-(1-cyclopropylethyl)-N-(2,2,2-trifluoroethyl)pyridine-4-carboxamide, also known as ABT-702, is a chemical compound that has been extensively studied for its potential use in treating various diseases. It is a potent inhibitor of the enzyme adenosine kinase, which plays a critical role in regulating the levels of adenosine in the body. Adenosine is a key signaling molecule that is involved in many physiological processes, including the regulation of blood flow, inflammation, and immune function.
Mécanisme D'action
The primary mechanism of action of 3-chloro-N-(1-cyclopropylethyl)-N-(2,2,2-trifluoroethyl)pyridine-4-carboxamide is its inhibition of adenosine kinase, which leads to an increase in the levels of adenosine in the body. Adenosine is a key signaling molecule that is involved in many physiological processes, including the regulation of blood flow, inflammation, and immune function. By increasing the levels of adenosine, 3-chloro-N-(1-cyclopropylethyl)-N-(2,2,2-trifluoroethyl)pyridine-4-carboxamide has been shown to have a variety of beneficial effects on these processes.
Biochemical and Physiological Effects:
3-chloro-N-(1-cyclopropylethyl)-N-(2,2,2-trifluoroethyl)pyridine-4-carboxamide has been shown to have a variety of biochemical and physiological effects, including the reduction of tumor growth, inflammation, and neuropathic pain. It has also been shown to have potential use in treating addiction, as it reduces the reinforcing effects of drugs such as cocaine and methamphetamine.
Avantages Et Limitations Des Expériences En Laboratoire
One of the primary advantages of 3-chloro-N-(1-cyclopropylethyl)-N-(2,2,2-trifluoroethyl)pyridine-4-carboxamide is its potent inhibition of adenosine kinase, which makes it a useful tool for studying the role of adenosine in various physiological processes. However, one limitation of 3-chloro-N-(1-cyclopropylethyl)-N-(2,2,2-trifluoroethyl)pyridine-4-carboxamide is that it has been shown to have off-target effects on other enzymes, which can complicate its use in certain experiments.
Orientations Futures
There are many potential future directions for research on 3-chloro-N-(1-cyclopropylethyl)-N-(2,2,2-trifluoroethyl)pyridine-4-carboxamide, including its use in treating various diseases and its potential use as a tool for studying the role of adenosine in physiology and disease. Some potential areas of research include:
- Further studies on the use of 3-chloro-N-(1-cyclopropylethyl)-N-(2,2,2-trifluoroethyl)pyridine-4-carboxamide in cancer treatment, including its potential use in combination with other therapies.
- Studies on the use of 3-chloro-N-(1-cyclopropylethyl)-N-(2,2,2-trifluoroethyl)pyridine-4-carboxamide in treating addiction, including its potential use in combination with other therapies.
- Studies on the role of adenosine in neurological disorders, and the potential use of 3-chloro-N-(1-cyclopropylethyl)-N-(2,2,2-trifluoroethyl)pyridine-4-carboxamide in treating these disorders.
- Further studies on the off-target effects of 3-chloro-N-(1-cyclopropylethyl)-N-(2,2,2-trifluoroethyl)pyridine-4-carboxamide, and the development of more selective inhibitors of adenosine kinase.
Méthodes De Synthèse
The synthesis of 3-chloro-N-(1-cyclopropylethyl)-N-(2,2,2-trifluoroethyl)pyridine-4-carboxamide involves several steps, starting with the reaction of 3-chloropyridine-4-carboxylic acid with cyclopropylmethylamine to form the corresponding amide. This intermediate is then reacted with 2,2,2-trifluoroethyl isocyanate to produce 3-chloro-N-(1-cyclopropylethyl)-N-(2,2,2-trifluoroethyl)pyridine-4-carboxamide.
Applications De Recherche Scientifique
3-chloro-N-(1-cyclopropylethyl)-N-(2,2,2-trifluoroethyl)pyridine-4-carboxamide has been extensively studied for its potential use in treating a variety of diseases, including cancer, inflammation, and neurological disorders. It has been shown to be effective in reducing tumor growth in animal models of cancer, as well as in reducing inflammation and neuropathic pain. In addition, it has been studied for its potential use in treating addiction, as it has been shown to reduce the reinforcing effects of drugs such as cocaine and methamphetamine.
Propriétés
IUPAC Name |
3-chloro-N-(1-cyclopropylethyl)-N-(2,2,2-trifluoroethyl)pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClF3N2O/c1-8(9-2-3-9)19(7-13(15,16)17)12(20)10-4-5-18-6-11(10)14/h4-6,8-9H,2-3,7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZVZXRXBMATZNB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CC1)N(CC(F)(F)F)C(=O)C2=C(C=NC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClF3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-chloro-N-(1-cyclopropylethyl)-N-(2,2,2-trifluoroethyl)pyridine-4-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[4-[(E)-3-(1-methylpyrazol-4-yl)prop-2-enoyl]thiomorpholin-3-yl]acetic acid](/img/structure/B7580093.png)
![2-[4-[(E)-3-(5-chlorothiophen-2-yl)prop-2-enoyl]morpholin-2-yl]acetic acid](/img/structure/B7580105.png)
![2-[4-(Bicyclo[4.2.0]octa-1,3,5-triene-7-carbonyl)morpholin-2-yl]acetic acid](/img/structure/B7580116.png)
![5-Chloro-1-[(1-methylindazol-3-yl)methyl]pyrimidine-2,4-dione](/img/structure/B7580124.png)
![2-[2-[(3-Chloropyridine-4-carbonyl)amino]-1,3-thiazol-4-yl]acetic acid](/img/structure/B7580139.png)
![7-(3-Chloropyridine-4-carbonyl)-7-azabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B7580141.png)
![Methyl 4-[(3-chloropyridine-4-carbonyl)amino]benzoate](/img/structure/B7580146.png)
![3-[(3-Chloropyridine-4-carbonyl)amino]-2-hydroxy-2-methylpropanoic acid](/img/structure/B7580150.png)
![2-[(3-Chloropyridine-4-carbonyl)-(cyclopropylmethyl)amino]acetic acid](/img/structure/B7580152.png)
![2-[[(3-Chloropyridine-4-carbonyl)amino]methyl]-1,3-thiazole-4-carboxylic acid](/img/structure/B7580163.png)
![4-[[(3-Chloropyridine-4-carbonyl)-methylamino]methyl]benzoic acid](/img/structure/B7580165.png)

![N-[1-(3-chloropyridine-4-carbonyl)piperidin-4-yl]ethanesulfonamide](/img/structure/B7580180.png)
![7-(2,2,3,3-Tetramethylcyclopropanecarbonyl)-7-azabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B7580187.png)